- Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficientJournal of the Brazilian Chemical Society, 2021, 32(3), 652-664,
Cas no 949-67-7 (L-Tyrosine Ethyl Ester)
L-Tyrosine Ethyl Ester Properties
Names and Identifiers
-
- Ethyl L-tyrosinate
- ethyl tyrosinate
- H-Tyr-OEt
- Tyrosineethylester
- L-Tyrosine ethyl ester
- (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
- H-Tyr-OEt (free base)
- <small>L<
- ethyl tyrosine ester
- L-Tyr-OEt
- L-Tyr-OEtHC
- L-Tyrosine ethyl
- TYROSINE-OET
- Tyrosine ethyl ester
- L-Tyrosine, ethyl ester
- Tyr-OEt
- 17RPW76A9G
- SBBWEQLNKVHYCX-JTQLQIEISA-N
- ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- L-tyrosine ethyl ester free base
- ethyl-l-tyrosine
- L-TyrosineEthylEster
- L tyrosine ethyl ester
- Ethyl 2-amino-3-(4-hydroxyphenyl)
- L-Tyrosine ethyl ester (ACI)
- L
- Tyrosine, ethyl ester, L- (6CI, 8CI)
- (S)-Tyrosine ethyl ester
- Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate
- NSC 519993
- UNII-17RPW76A9G
- 949-67-7
- Ethyl tyrosine ester
- C01458
- AKOS005716948
- T0551
- L-TYROSINE ETHYLESTER
- BBL009720
- CHEMBL292389
- EN300-4207604
- (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #
- AKOS015838771
- SCHEMBL242947
- NS00042880
- EINECS 213-442-6
- CHEBI:9798
- MFCD00063046
- H10794
- CS-0137959
- STL141085
- (L)-tyrosine ethyl ester
- Q27108499
- DTXSID20883574
- L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993
- NSC-519993
- Q-101737
- AS-12776
- +Expand
-
- MFCD00063046
- SBBWEQLNKVHYCX-JTQLQIEISA-N
- 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
- [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1
Computed Properties
- 209.10500
- 2
- 4
- 5
- 209.105193
- 15
- 200
- 0
- 1
- 0
- 0
- 0
- 1
- 0.6
- 2
- 0
- 72.6
Experimental Properties
- 1.52540
- 72.55000
- 17.5 ° (C=5, EtOH)
- 343.3 ºC at 760 mmHg
- 102.0 to 105.0 deg-C
- 161.4 ºC
- Not determined
- Not determined
- +20.5° (c=1% in Ethanol)
- 1.177 g/cm3
L-Tyrosine Ethyl Ester Security Information
- 3
- 24/25
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store long-term at -20°C
- Warning
- Yes
L-Tyrosine Ethyl Ester Customs Data
- 2922509090
-
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
L-Tyrosine Ethyl Ester Price
L-Tyrosine Ethyl Ester Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Synthetic Circuit 2
1.2 Reagents: Ammonia Solvents: Diethyl ether , Water ; 2 h, neutralized, rt
- Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquidsInternational Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38,
Synthetic Circuit 3
- Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino AcidsACS Omega, 2019, 4(9), 13710-13720,
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Ammonia Solvents: Water ; pH 8
- One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexesYouji Huaxue, 2003, 23(12), 1422-1424,
Synthetic Circuit 6
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 80 °C → 0 °C; pH 8.5 - 9, 0 °C
- Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric saltYouji Huaxue, 2006, 26(1), 69-76,
Synthetic Circuit 7
- Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver DiseaseJournal of Medicinal Chemistry, 2020, 63(8), 4171-4182,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
1.2 Reagents: Disodium sulfide Solvents: Water ; 20 - 23 °C
1.3 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; 20 - 23 °C; 1 h, 20 - 23 °C
1.4 Reagents: Trisodium phosphate , Oxygen Solvents: Water ; 10 min, neutralized, 20 - 23 °C
- A Bioinspired Synthesis of Polyfunctional IndolesAngewandte Chemie, 2018, 57(37), 11963-11967,
Synthetic Circuit 11
- Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular NetworkingAnalytical Chemistry (Washington, 2021, 93(4), 2456-2463,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
L-Tyrosine Ethyl Ester Raw materials
- ethyl (2S)-2-amino-3-phenylpropanoate
- H-Tyr-OEt.HCl
- L-Tyrosine
- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
L-Tyrosine Ethyl Ester Preparation Products
L-Tyrosine Ethyl Ester Suppliers
L-Tyrosine Ethyl Ester Related Literature
-
1. 279. Interaction between carbonyl groups and biologically essential substituents. Part I. The effect of ketones on optically active amino-derivativesF. Bergel,G. E. Lewis,S. F. D. Orr,J. Butler J. Chem. Soc. 1959 1431
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Béatrice Nicola?,Maria Barrio,Pol Lloveras,Alain Polian,Jean-Paul Itié,Josep-Lluis Tamarit,Ivo B. Rietveld Phys. Chem. Chem. Phys. 2018 20 24074
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3. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843
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4. Reactivity of conjugated azoalkenes towards α-amino acid ethyl estersSilvano Bozzini,Fulvia Felluga,Giorgio Nardin,Alessandro Pizzioli,Giuliana Pitacco,Ennio Valentin J. Chem. Soc. Perkin Trans. 1 1996 1961
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5. 518. The synthesis of thyroxine and related compounds. Part XV. The preparation of thyronines from iodonium salts and derivatives of 3,5-disubstituted tyrosinesA. Dibbo,L. Stephenson,T. Walker,W. K. Warburton J. Chem. Soc. 1961 2645
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6. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
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7. 341. Cyto-active amino-acids and peptides. Part III. Synthesis of para-substituted phenyl and alkoxymethyl ethers of tyrosineF. Bergel,G. E. Lewis J. Chem. Soc. 1957 1816
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W. J. le Quesne,G. T. Young J. Chem. Soc. 1952 24
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Ying-Ying Huang,Pawe? J. Rajda,Grzegorz Szewczyk,Brijesh Bhayana,Long Y. Chiang,Tadeusz Sarna,Michael R. Hamblin Photochem. Photobiol. Sci. 2019 18 505
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Béatrice Nicola?,Jean-Paul Itié,Maria Barrio,Josep-Lluìs Tamarit,Ivo B. Rietveld CrystEngComm 2015 17 3974